molecular formula C14H9BrN4OS B293846 6-(4-Bromophenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Bromophenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293846
M. Wt: 361.22 g/mol
InChI Key: AGZQORHDAKDYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Bromophenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolo thiadiazole derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound exerts its biological activities by interacting with various molecular targets. For example, it has been found to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. It has also been shown to interact with DNA and RNA, which could explain its antitumor and antiviral activities.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-Bromophenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can modulate various biochemical and physiological processes. For example, it has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. These effects could contribute to the compound's anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(4-Bromophenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of biological activities. This allows researchers to investigate its effects on various molecular targets and biological processes. However, one limitation is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for research on 6-(4-Bromophenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential as a lead compound for the development of new drugs. This could involve further optimization of its chemical structure to improve its pharmacological properties. Another direction is to explore its effects on other biological processes, such as neuroprotection and cardioprotection. Finally, more studies are needed to determine its toxicity and pharmacokinetics in vivo, which could facilitate its translation to clinical trials.
In conclusion, 6-(4-Bromophenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has demonstrated a wide range of biological activities. Its synthesis method has been optimized to yield high purity and good yields of the product. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Synthesis Methods

The synthesis of 6-(4-Bromophenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation of 4-bromobenzaldehyde with 2-methyl-3-furoic acid hydrazide in the presence of phosphorous oxychloride. The resulting product is then treated with thiourea and sodium hydroxide to obtain the final compound. This method has been optimized to yield high purity and good yields of the product.

Scientific Research Applications

6-(4-Bromophenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antifungal, antibacterial, and antiviral activities. In addition, this compound has also been investigated for its anti-inflammatory, antioxidant, and analgesic properties. These findings suggest that 6-(4-Bromophenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could be a promising lead compound for the development of new drugs.

properties

Molecular Formula

C14H9BrN4OS

Molecular Weight

361.22 g/mol

IUPAC Name

6-(4-bromophenyl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H9BrN4OS/c1-8-11(6-7-20-8)12-16-17-14-19(12)18-13(21-14)9-2-4-10(15)5-3-9/h2-7H,1H3

InChI Key

AGZQORHDAKDYBM-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.